2'-Deoxy-3',5'-di-O-p-toluoyl Uridine-13C,15N2

Quantitative LC-MS Isotope Dilution Nucleoside Analysis

Unlabeled internal standards co-elute with endogenous analytes, producing identical m/z signals that preclude absolute quantification in LC-MS/MS workflows. 2'-Deoxy-3',5'-di-O-p-toluoyl Uridine-13C,15N2 resolves this with a +3 Da mass shift and chromatographic co-elution fidelity. • +3 Da shift from dual 13C/15N labeling ensures interference-free quantitation • No deuterium retention time shift; uniform matrix suppression across analyte and IS • Off-white powder; soluble in acetone, chloroform, DMSO • For PK studies, tracer flux analysis, and oxidative damage biomarker quantification

Molecular Formula C25H24N2O7
Molecular Weight 467.4 g/mol
Cat. No. B13847658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Deoxy-3',5'-di-O-p-toluoyl Uridine-13C,15N2
Molecular FormulaC25H24N2O7
Molecular Weight467.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)OCC2C(CC(O2)N3C=CC(=O)NC3=O)OC(=O)C4=CC=C(C=C4)C
InChIInChI=1S/C25H24N2O7/c1-15-3-7-17(8-4-15)23(29)32-14-20-19(34-24(30)18-9-5-16(2)6-10-18)13-22(33-20)27-12-11-21(28)26-25(27)31/h3-12,19-20,22H,13-14H2,1-2H3,(H,26,28,31)/t19?,20-,22-/m1/s1/i25+1,26+1,27+1
InChIKeyPHIPERUMORAWER-RGVDKAPBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2'-Deoxy-3',5'-di-O-p-toluoyl Uridine-13C,15N2 Procurement Guide


2'-Deoxy-3',5'-di-O-p-toluoyl Uridine-13C,15N2 is a stable heavy isotope-labeled nucleoside analog, specifically a uridine derivative in which the ribose 3′- and 5′-hydroxyl groups are protected as p-toluoyl esters. The compound is synthesized via site-specific incorporation of 13C and 15N isotopes into the pyrimidine ring . The labeled product has a molecular formula of C24[13C]H24[15N]2O7 and a molecular weight of 467.45 g/mol, compared to 464.44 g/mol for the unlabeled parent compound [1]. It is supplied as an off-white powder with solubility in acetone, chloroform, and dimethyl sulfoxide (DMSO) [2].

Why Unlabeled Cannot Replace 13C,15N2-Labeled Analog


Substituting unlabeled 2'-deoxy-3',5'-di-O-p-toluoyl uridine for its 13C,15N2-labeled counterpart in quantitative mass spectrometry workflows introduces fundamental analytical error that cannot be corrected post hoc. Unlabeled compounds co-elute with endogenous or sample-derived analytes and produce identical m/z signals, rendering absolute quantification impossible due to the inability to distinguish between spiked standard and target analyte . In contrast, 13C,15N labeling introduces a mass shift of +3 Da, which places the internal standard signal in a distinct, interference-free region of the mass spectrum, enabling precise isotope dilution-based quantification . Furthermore, 13C and 15N labels are chemically non-exchangeable and do not suffer from the chromatographic retention time shifts commonly observed with deuterium (2H)-labeled analogs, ensuring co-elution with the unlabeled analyte and thus consistent ionization efficiency across the entire LC peak .

13C,15N2-Labeled vs. Unlabeled and Deuterated Analogs


Mass Shift and Isotopic Purity

The target compound possesses a net mass shift of +3 Da relative to the unlabeled parent (m/z 467.45 vs. 464.44) due to the incorporation of one 13C and two 15N atoms [1]. This 3 Da shift places the internal standard signal outside the natural isotopic envelope of the unlabeled analyte, ensuring baseline resolution in both full-scan MS and selected reaction monitoring (SRM) modes .

Quantitative LC-MS Isotope Dilution Nucleoside Analysis

Co-Elution Fidelity vs. Deuterated Alternatives

13C and 15N labels are chemically non-exchangeable and produce no detectable chromatographic isotope effect, meaning the labeled compound co-elutes precisely with the unlabeled analyte . In contrast, deuterium (2H) labeling can cause a reverse isotope effect in reversed-phase LC, leading to earlier elution of the deuterated standard by 0.5–3 seconds, which results in differential matrix suppression and inaccurate quantification [1].

LC-MS Method Development Internal Standard Selection Isotope Effect

Quantification Accuracy: Internal Standard vs. External Calibration

Stable isotope-labeled internal standards (SIL-IS) are considered the 'gold standard' for quantitative MS analyses because they correct for matrix effects, extraction recovery variability, and instrument drift . External calibration methods without a co-eluting SIL-IS typically yield coefficients of variation (CV) of 15–30% in complex biological matrices, whereas SIL-IS-based methods routinely achieve CVs below 10% and often below 5% [1].

Absolute Quantification Matrix Effects Bioanalytical Method Validation

Procurement Cost Benchmark

Procurement cost is a practical differentiation factor. The 13C,15N2-labeled compound is listed at approximately $300 for a 5 mg quantity from a major commercial supplier [1]. This represents a premium of roughly 15- to 30-fold over the estimated cost of the unlabeled parent compound (typical range for custom-synthesized nucleosides: $2–$5 per mg), reflecting the additional synthetic steps and isotopically enriched precursor costs required for site-specific 13C and 15N incorporation.

Procurement Planning Budgeting Cost-Benefit Analysis

13C,15N2-Labeled Uridine Application Scenarios


PK Quantification of Uridine Analogs

In preclinical and clinical pharmacokinetic studies of uridine-based therapeutics, accurate measurement of drug concentration in plasma, tissues, or urine is essential for determining Cmax, AUC, t1/2, and bioavailability. 2'-Deoxy-3',5'-di-O-p-toluoyl Uridine-13C,15N2, with its +3 Da mass shift and chromatographic co-elution fidelity, serves as an optimal internal standard for LC-MS/MS quantification of the unlabeled parent drug . The absence of a deuterium isotope effect ensures that matrix suppression is uniformly applied to both analyte and standard, enabling method validation within the FDA-required 15% accuracy and precision limits .

Pyrimidine Biosynthesis Flux Analysis

The dual 13C and 15N labeling enables concurrent tracing of both carbon and nitrogen fluxes through the de novo pyrimidine biosynthesis pathway and the nucleoside salvage pathway. In cultured cells or ex vivo tissue models, the labeled compound can be used as a tracer to quantify the fractional contribution of uridine salvage to the intracellular UTP pool . The +3 Da mass shift relative to endogenous uridine metabolites allows unambiguous identification of labeled isotopologues by high-resolution mass spectrometry, distinguishing true tracer incorporation from natural abundance 13C and 15N background .

Oxidized Nucleoside Quantification

Oxidatively induced RNA damage yields modified nucleosides that serve as biomarkers for aging, neurodegenerative disease, and oxidative stress. Accurate quantification of these low-abundance modifications in complex RNA hydrolysates demands stable isotope-labeled internal standards to correct for ion suppression and variable recovery . 2'-Deoxy-3',5'-di-O-p-toluoyl Uridine-13C,15N2, following removal of the p-toluoyl protecting groups to generate the free 13C,15N2-labeled 2′-deoxyuridine, provides a chemically identical internal standard that co-elutes with endogenous 2′-deoxyuridine and its oxidative modifications, enabling precise molar quantification .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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